![molecular formula C24H31O2P B12894018 6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol is a chemical compound known for its role as a ligand in various catalytic processes. It is a biphenyl-based phosphine ligand that has been widely used in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol typically involves the reaction of 2,2’-dihydroxy-1,1’-biphenyl with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol undergoes various types of reactions, primarily focusing on its role as a ligand in catalytic processes. These reactions include:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions where it acts as a ligand to stabilize the metal center.
Substitution: The compound can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium tert-butoxide, and solvents like THF and dichloromethane. The reactions are typically carried out under inert atmospheres to prevent oxidation and ensure high reactivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules .
Applications De Recherche Scientifique
6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These catalytic species facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another biphenyl-based phosphine ligand with similar applications in catalytic processes.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in cross-coupling reactions and other catalytic applications.
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Used in various palladium-catalyzed reactions.
Uniqueness
6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol is unique due to its specific structural features that provide high stability and reactivity in catalytic processes. Its ability to form strong coordination bonds with metal centers makes it an effective ligand for a wide range of reactions, enhancing the efficiency and selectivity of the catalytic processes .
Propriétés
Formule moléculaire |
C24H31O2P |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-dicyclohexylphosphanyl-2-(2-hydroxyphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-21-15-8-7-14-20(21)24-22(26)16-9-17-23(24)27(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h7-9,14-19,25-26H,1-6,10-13H2 |
Clé InChI |
QJOFHKKVPGJJHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3C4=CC=CC=C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


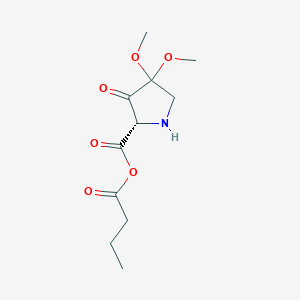


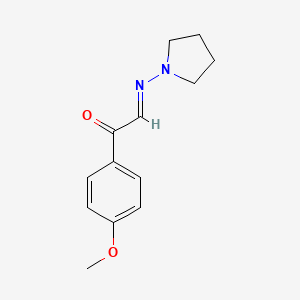
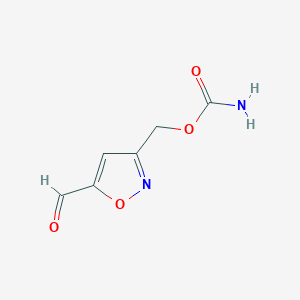
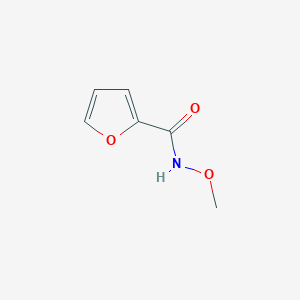

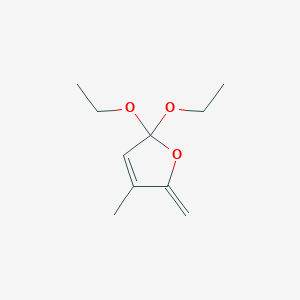
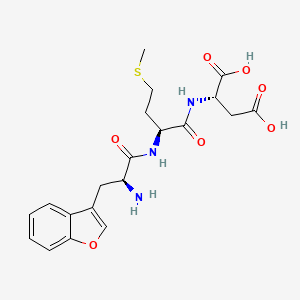
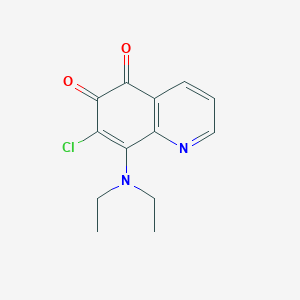
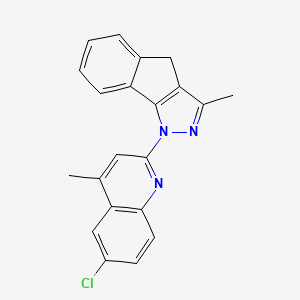
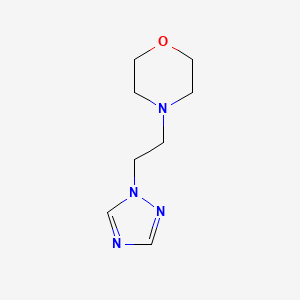
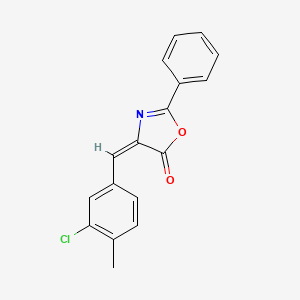
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
